molecular formula C8H11N3O3 B12286062 N-(2-aminoethyl)-2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)acetamideHCl

N-(2-aminoethyl)-2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)acetamideHCl

Cat. No.: B12286062
M. Wt: 197.19 g/mol
InChI Key: XKNBSYXFRMCQMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-aminoethyl)-2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)acetamideHCl is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an aminoethyl group and a pyrrolidinedione moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)acetamideHCl typically involves the reaction of 2,5-dioxopyrrolidine with an aminoethyl compound under controlled conditions. The reaction is often carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)acetamideHCl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-aminoethyl)-2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)acetamide, while reduction could produce N-(2-aminoethyl)-2-(2,5-dihydroxy-2H-pyrrol-1(5H)-yl)acetamide.

Scientific Research Applications

N-(2-aminoethyl)-2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)acetamideHCl has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in cellular signaling pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-aminoethyl)-2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)acetamideHCl exerts its effects involves its interaction with specific molecular targets. The aminoethyl group can interact with enzymes and receptors, modulating their activity. The pyrrolidinedione moiety may also play a role in binding to proteins and other biomolecules, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminoethyl)-2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)acetamide
  • N-(2-aminoethyl)-2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)acetamide sulfate
  • N-(2-aminoethyl)-2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)acetamide phosphate

Uniqueness

N-(2-aminoethyl)-2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)acetamideHCl stands out due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for biological and industrial applications compared to its non-salt counterparts.

Properties

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

N-(2-aminoethyl)-2-(2,5-dioxopyrrol-1-yl)acetamide

InChI

InChI=1S/C8H11N3O3/c9-3-4-10-6(12)5-11-7(13)1-2-8(11)14/h1-2H,3-5,9H2,(H,10,12)

InChI Key

XKNBSYXFRMCQMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CC(=O)NCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.